Product packaging for 4,5-Dichloropyrimidine(Cat. No.:CAS No. 6554-61-6)

4,5-Dichloropyrimidine

Cat. No.: B1313364
CAS No.: 6554-61-6
M. Wt: 148.98 g/mol
InChI Key: NHTURKUJYDHMIQ-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of significant research in both medicinal chemistry and organic synthesis. gsconlinepress.comrsc.org Its prevalence in nature as a core component of nucleobases—cytosine, thymine, and uracil (B121893)—which are fundamental building blocks of DNA and RNA, underscores its profound biological importance. gsconlinepress.comchemicalbook.commicrobenotes.com This natural occurrence has inspired chemists to explore pyrimidine derivatives for a vast array of therapeutic applications. gsconlinepress.comgrowingscience.com

In medicinal chemistry, the pyrimidine scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. tandfonline.com Researchers have successfully incorporated the pyrimidine motif into molecules designed to treat a multitude of diseases. gsconlinepress.commdpi.com These derivatives have demonstrated a broad spectrum of bioactivities, including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antihypertensive properties. mdpi.comnih.gov The versatility of the pyrimidine core allows for structural modifications that can fine-tune a compound's medicinal properties, making it a frequent subject of drug discovery programs. tandfonline.commdpi.com For instance, pyrimidine-based compounds have been investigated as inhibitors of various enzymes, such as kinases, which are crucial in cancer therapy. mdpi.com

From the perspective of organic synthesis, the pyrimidine ring is a valuable and versatile building block. chemicalbook.comgrowingscience.com Its synthetic accessibility and the reactivity of its ring system allow for the creation of complex molecular architectures. mdpi.comresearchgate.net Chemists utilize various synthetic methodologies, such as multicomponent reactions like the Biginelli reaction, to construct the pyrimidine core. chemicalbook.com Furthermore, the pyrimidine ring can be functionalized through various reactions, including electrophilic and nucleophilic substitutions, enabling the synthesis of a large library of derivatives. chemicalbook.com This synthetic tractability makes pyrimidines essential intermediates for producing not only pharmaceuticals but also agricultural chemicals like herbicides and fungicides. growingscience.comsmolecule.com

Research Context of Dichloropyrimidines as Versatile Intermediates

Within the broader class of pyrimidine derivatives, dichloropyrimidines are particularly notable as highly versatile intermediates in organic synthesis. The presence of two chlorine atoms on the pyrimidine ring significantly enhances its reactivity, particularly towards nucleophilic substitution reactions. atomfair.com These chlorine atoms act as excellent leaving groups, allowing for sequential and regioselective displacement by a variety of nucleophiles. This reactivity is fundamental to building more complex, functionalized pyrimidine-based molecules. nbinno.com

Dichloropyrimidine isomers, such as 2,4-dichloropyrimidine (B19661) and 4,6-dichloropyrimidine (B16783), are extensively used as starting materials. nbinno.commdpi.com They serve as key platforms for synthesizing a wide range of disubstituted pyrimidines through reactions like amination and transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. atomfair.commdpi.comresearchgate.net This strategic functionalization is a cornerstone for creating libraries of compounds for screening in drug discovery and materials science. atomfair.comnih.gov For example, 4,6-dichloropyrimidine-5-carboxaldehyde is a precursor for synthesizing 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines, which are themselves versatile intermediates for further functionalization. researchgate.net

In this context, 4,5-Dichloropyrimidine (C4H2Cl2N2) emerges as a significant, though more specialized, research intermediate. nih.govepa.gov Like its isomers, its two chlorine atoms provide reactive sites for constructing more elaborate molecules. Research has shown its utility as a precursor in the synthesis of various derivatives with potential biological activities. smolecule.com For instance, compounds derived from this compound have been investigated for antimicrobial and anticancer properties. smolecule.com The specific arrangement of the chlorine atoms at the 4 and 5 positions influences the regioselectivity of substitution reactions, offering a different synthetic pathway compared to other dichloropyrimidine isomers. This makes this compound a valuable tool for chemists aiming to create specific substitution patterns on the pyrimidine scaffold for targeted applications in pharmaceutical and agricultural research. smolecule.comatlantis-press.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Cl2N2 B1313364 4,5-Dichloropyrimidine CAS No. 6554-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-2-8-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTURKUJYDHMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468383
Record name 4,5-dichloropyrimidine
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Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6554-61-6
Record name 4,5-dichloropyrimidine
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Record name 4,5-dichloropyrimidine
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Synthetic Methodologies for 4,5 Dichloropyrimidine and Its Derivatives

Direct Halogenation Approaches

Direct halogenation of the pyrimidine (B1678525) ring can be a challenging endeavor due to the electron-deficient nature of the diazine system, which deactivates it towards electrophilic substitution. However, under specific conditions or with activated substrates, halogenation can be achieved.

Bromination of 4,5-Dichloropyrimidine

The direct bromination of this compound is not a commonly reported transformation. The pyrimidine ring, particularly when substituted with two electron-withdrawing chlorine atoms, is highly deactivated towards electrophilic attack. Electrophilic aromatic bromination typically requires electron-rich substrates. nih.govorganic-chemistry.org For an electrophilic bromination to occur on a dichloropyrimidine ring, harsh conditions or the presence of a strongly activating group would likely be necessary.

Alternatively, bromination could potentially proceed via a radical mechanism if a suitable precursor with a side chain susceptible to radical bromination were used, followed by subsequent chemical manipulation. However, direct bromination of the this compound ring itself is synthetically challenging.

Utilization of N-Bromo Succinimide

N-Bromosuccinimide (NBS) is a versatile reagent for bromination, capable of participating in both radical and electrophilic pathways depending on the reaction conditions. wikipedia.orgorganic-chemistry.org In the context of aromatic and heteroaromatic compounds, NBS is often used for the bromination of electron-rich systems. missouri.edu For electron-deficient heterocycles like pyrimidine, the reaction is less straightforward.

The use of NBS for the bromination of a pre-existing this compound would face the same electronic deactivation challenges as direct bromination with molecular bromine. However, NBS can be effective in the bromination of pyrimidine precursors that are more activated. For instance, the presence of electron-donating groups on the pyrimidine ring would facilitate electrophilic bromination with NBS. researchgate.net

ReagentTypical ConditionsSubstrate Requirement
Br₂Lewis acid catalyst, harsh conditionsActivated pyrimidine ring
NBSRadical initiator (for side-chain), or acid catalyst (for ring)Activated pyrimidine ring for electrophilic substitution

Approaches from Amino-Substituted Pyrimidines

A more common and versatile approach to the synthesis of halopyrimidines involves the transformation of amino-substituted pyrimidines. The amino group can be converted into a diazonium salt, which is an excellent leaving group and can be subsequently displaced by a halide.

Diazotization Followed by Chlorination

The Sandmeyer reaction is a well-established method for converting an aromatic or heteroaromatic amino group into a halogen. wikipedia.orgnih.govlscollege.ac.in This two-step process involves the diazotization of a primary amino group with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The diazonium salt is then treated with a copper(I) halide to introduce the corresponding halogen onto the ring. jk-sci.combyjus.com

For the synthesis of this compound, a plausible precursor would be 4,5-diaminopyrimidine (B145471). A two-fold Sandmeyer reaction could, in principle, be employed to replace both amino groups with chlorine atoms. The general procedure would involve:

Diazotization : Treating 4,5-diaminopyrimidine with at least two equivalents of sodium nitrite in a strong acid like hydrochloric acid at low temperatures (typically 0-5 °C) to form the bis-diazonium salt.

Chlorination : The resulting solution of the bis-diazonium salt would then be added to a solution of copper(I) chloride (CuCl) to effect the replacement of the diazonium groups with chlorine.

This method offers a powerful route to halogenated heterocycles from readily available amino precursors.

Synthesis from Diaminodihydroxypyrimidines via Phosphorous Oxychloride

A widely used method for the synthesis of chloropyrimidines is the chlorination of the corresponding hydroxypyrimidines (which often exist in their tautomeric oxo forms). Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. google.compatsnap.com In a reaction analogous to the synthesis of other dichloropyrimidine isomers, 4,5-dihydroxypyrimidine can be converted to this compound.

4,5-Diaminopyrimidine → 4,5-Dihydroxypyrimidine → this compound

This approach is advantageous as it often proceeds with high yields and is applicable to a wide range of substituted pyrimidines.

PrecursorReagentsProduct
4,5-Diaminopyrimidine1. NaNO₂, HCl2. CuClThis compound
4,5-DihydroxypyrimidinePOCl₃, heatThis compound

Multi-Step Synthetic Strategies

This compound can serve as a key intermediate in more elaborate multi-step synthetic sequences to produce highly functionalized pyrimidine derivatives. The differential reactivity of the chlorine atoms can be exploited for sequential substitutions. These strategies often involve modern cross-coupling reactions and nucleophilic aromatic substitutions.

For example, the sequential functionalization of dichloropyrimidines has been demonstrated for other isomers like 2,4-dichloropyrimidine (B19661). nih.govnih.gov A similar strategy could be applied to this compound. A typical multi-step sequence might involve:

Initial Selective Reaction : A regioselective reaction, such as a Suzuki or Sonogashira cross-coupling, at one of the chlorine positions. The regioselectivity would depend on the electronic and steric environment of the two chlorine atoms.

Second Functionalization : The remaining chlorine atom can then be substituted in a subsequent step, either through another cross-coupling reaction or a nucleophilic aromatic substitution.

Such multi-step strategies allow for the modular synthesis of complex pyrimidine-containing molecules with diverse substitution patterns, which is of significant interest in the development of new pharmaceutical agents and functional materials. mdpi.comresearchgate.net The development of continuous flow multi-step organic synthesis also offers a promising avenue for the efficient production of such complex molecules. mit.eduscilit.com

Conversion from Methyl 2-(4-Bromophenyl) Acetate (B1210297)

The synthesis proceeds through the following key transformations:

Esterification and Malonate Synthesis: The process begins with the catalytic esterification of p-bromophenylacetic acid to yield methyl p-bromophenylacetate. google.comgoogle.com This intermediate is then reacted with dimethyl carbonate to synthesize 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester. google.com

Cyclization: The resulting malonate derivative undergoes cyclization with formamidine (B1211174) hydrochloride to form 5-(4-bromophenyl)-4,6-dihydroxypyrimidine. google.comgoogle.com

Chlorination: The final step involves the chlorination of the dihydroxypyrimidine intermediate to yield the target compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine. google.comgoogle.com The structure of the final product is confirmed using analytical techniques such as mass spectrometry and 1H-NMR. atlantis-press.comatlantis-press.com

An optimized three-step synthesis starting from methyl 2-(4-bromophenyl) acetate has been reported to achieve a total yield of 52.8%. atlantis-press.com Another process, which includes the use of a solid acid catalyst for the initial esterification, reported a total process yield of 74.3% to 75.6%. google.com

Table 1: Key Intermediates in the Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine

Starting MaterialIntermediate 1Intermediate 2Final Product
Methyl 2-(4-bromophenyl) acetateDimethyl 2-(4-bromophenyl)malonate5-(4-Bromophenyl)pyrimidine-4,6-diol5-(4-Bromophenyl)-4,6-dichloropyrimidine

Formylation of Dichloropyrimidine Derivatives

Formylation, the introduction of a formyl group (-CHO), is a critical C-C bond-forming reaction in organic synthesis. For electron-rich aromatic compounds, a common method involves the use of dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid like titanium tetrachloride (TiCl4). mdpi.com This method is effective for a range of pre-activated aromatic rings. mdpi.com

The general procedure for this titanium-mediated formylation is as follows:

The aromatic substrate is dissolved in a dry solvent such as dichloromethane (B109758) (DCM) and cooled. mdpi.com

Titanium tetrachloride is added dropwise, and the mixture is stirred. mdpi.com

Dichloromethyl methyl ether is then added, and the reaction proceeds for a short period. mdpi.com

The reaction is quenched, typically with a saturated solution of ammonium (B1175870) chloride. mdpi.com

While this provides a general framework, the direct formylation of dichloropyrimidine rings using this specific methodology is not extensively detailed in the provided sources. The reactivity of the dichloropyrimidine nucleus would need to be considered, as the electron-withdrawing nature of the chlorine atoms and the pyrimidine ring itself can influence the feasibility and regioselectivity of electrophilic substitution reactions like formylation.

Advanced and Green Synthetic Methods

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of heterocyclic compounds, including pyrimidines.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.com For the synthesis of pyrimidine derivatives, microwave irradiation offers several advantages over conventional heating methods, including significantly reduced reaction times, improved yields, and often solvent-free conditions. benthamdirect.comtandfonline.comresearchgate.net The Biginelli three-component cyclocondensation reaction, a classic method for pyrimidine synthesis, has been efficiently carried out under microwave irradiation to produce oxo- and thioxopyrimidines in high yields (65-90%). tandfonline.com

Ultrasound-assisted synthesis is another green chemistry approach that has gained traction in the synthesis of pyrimidines. nih.gov The use of ultrasonic irradiation can promote reactions by creating, enlarging, and imploding gaseous and vaporous cavities in the liquid, a process known as acoustic cavitation. researchgate.net This methodology has been shown to offer several benefits, including shorter reaction times, milder reaction conditions, high regioselectivity, and excellent yields when compared to conventional heating. nih.gov For instance, the synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea (B124793) under ultrasonic conditions resulted in high yields after only 20-30 minutes of sonication. researchgate.net A comparison between conventional and ultrasound-assisted methods for the synthesis of certain pyrimidine derivatives revealed that sonochemical reactions were 6 to 96 times faster, with equal or greater yields. researchgate.net

The use of catalysts in pyrimidine synthesis is a well-established strategy to enhance reaction efficiency and selectivity. A variety of catalytic systems have been explored. For example, a copper-catalyzed tandem reaction has been used to synthesize sulfonamide pyrimidine derivatives in high yields. mdpi.com

Other catalytic systems employed in pyrimidine synthesis include:

β-cyclodextrin (β-CD): This catalyst has been used for the synthesis of pyrimidine derivatives in an aqueous medium. mdpi.com

Nano-MgO: This has been utilized in the multicomponent one-pot synthesis of enaminonitriles of tetrahydropyrido[2,3-d]pyrimidine analogs. rsc.org

Fe3O4@SiO2@(CH2)3S–SO3H nano-magnetic catalyst: This has been employed in the synthesis of tetrahydropyrido[2,3-d]pyrimidines. rsc.org

These catalytic methods often align with the principles of green chemistry by enabling reactions under milder conditions and sometimes in environmentally benign solvents like water. mdpi.comrsc.org

Synthesis of Specific Dichloropyrimidine Isomers and Related Compounds

4,6-Dichloropyrimidine (B16783) is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.com Several synthetic routes to this compound have been developed, with the most common starting material being 4,6-dihydroxypyrimidine (B14393). guidechem.comwipo.int

A typical synthesis involves the chlorination of 4,6-dihydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl3). guidechem.comgoogle.com The reaction is often carried out in the presence of an organic base like triethylamine (B128534) or N,N-dimethylcyclohexylamine. wipo.intgoogle.com One patented process describes adding 4,6-dihydroxypyrimidine and a chlorine supply agent to a kettle with triethylamine, followed by hydrolysis, extraction, and crystallization to obtain 4,6-dichloropyrimidine with a purity of over 95% and a yield exceeding 90%. wipo.int

Another synthetic pathway to 4,6-dichloropyrimidine starts from 4,6-diaminopyrimidine (B116622). This method involves diazotization of the amino groups followed by a Sandmeyer-type reaction. chemicalbook.comchemicalbook.com In this process, 4,6-diaminopyrimidine is dissolved in hydrochloric acid, treated with sodium nitrite at low temperatures to form the diazonium salt, which is then reacted with cuprous chloride in hydrochloric acid to yield 4,6-dichloropyrimidine. chemicalbook.comchemicalbook.com A reported yield for this method is 86.4% with a purity of 99.4%. chemicalbook.com

Furthermore, a robust and scalable process has been developed for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile . acs.org This process also starts from 4,6-dihydroxypyrimidine and utilizes Vilsmeier conditions (e.g., POCl3 and DMF) to achieve both chlorination of the hydroxyl groups and formylation at the 5-position. acs.org The resulting aldehyde is then converted to the nitrile. acs.org

Table 2: Comparison of Synthetic Routes to 4,6-Dichloropyrimidine

Starting MaterialKey ReagentsReported YieldReported Purity
4,6-DihydroxypyrimidinePOCl3, Triethylamine>90%>95%
4,6-DiaminopyrimidineHCl, NaNO2, CuCl86.4%99.4%

2,4-Dichloropyrimidine Synthesis and Derivatives

2,4-Dichloropyrimidine is a versatile chemical intermediate frequently synthesized from uracil (B121893) or barbituric acid. A common and established method involves the chlorination of barbituric acid using phosphoryl chloride (POCl₃). This reaction is often conducted in the presence of a tertiary amine, such as N,N-diethylaniline or N,N-diisopropylethylamine, which acts as a catalyst and acid scavenger. The process typically involves heating the mixture under reflux conditions to drive the conversion of the hydroxyl groups of the tautomeric form of barbituric acid to chlorides.

The reaction proceeds through the formation of a dichlorophosphoryl intermediate. The use of excess phosphoryl chloride is common to ensure complete conversion. Following the reaction, the excess POCl₃ is typically removed by distillation under reduced pressure. The resulting crude 2,4-dichloropyrimidine can then be purified by vacuum distillation or crystallization.

Derivatives of 2,4-dichloropyrimidine are often synthesized via nucleophilic substitution reactions, where the chlorine atoms are displaced by various nucleophiles. The chlorine atom at the 4-position is generally more reactive than the one at the 2-position, allowing for selective functionalization. For instance, reaction with amines can selectively yield 2-chloro-4-aminopyrimidines or, under more forcing conditions, 2,4-diaminopyrimidines.

Table 1: Synthesis of 2,4-Dichloropyrimidine

Starting Material Reagent Catalyst/Additive Conditions Product
Barbituric Acid Phosphoryl Chloride (POCl₃) N,N-Diethylaniline Reflux 2,4-Dichloropyrimidine

5-Amino-4,6-dichloropyrimidine Synthesis

5-Amino-4,6-dichloropyrimidine is a key precursor for many pharmaceuticals, including kinase inhibitors. Its synthesis commonly starts from 4,6-dihydroxypyrimidine. The process involves two main steps: nitration followed by reduction.

Initially, 4,6-dihydroxypyrimidine is nitrated to produce 4,6-dihydroxy-5-nitropyrimidine. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-nitro intermediate is then chlorinated.

The chlorination is accomplished using a strong chlorinating agent, most commonly phosphoryl chloride (POCl₃), which converts the two hydroxyl groups into chlorine atoms, yielding 4,6-dichloro-5-nitropyrimidine (B16160). This step is often performed at elevated temperatures.

Finally, the nitro group of 4,6-dichloro-5-nitropyrimidine is reduced to an amino group. A common method for this reduction is catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas. Other reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, can also be employed to afford the final product, 5-amino-4,6-dichloropyrimidine.

Table 2: Synthesis of 5-Amino-4,6-dichloropyrimidine

Step Starting Material Reagents Key Intermediate Final Product
1. Nitration 4,6-Dihydroxypyrimidine HNO₃, H₂SO₄ 4,6-Dihydroxy-5-nitropyrimidine -
2. Chlorination 4,6-Dihydroxy-5-nitropyrimidine POCl₃ 4,6-Dichloro-5-nitropyrimidine -

Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile

4,6-Dichloropyrimidine-5-carbonitrile is another important building block in organic synthesis. A prevalent synthetic route begins with diethyl malonate. The synthesis typically starts with the formylation of diethyl malonate using a Vilsmeier-Haack type reagent, which can be generated in situ from phosphorus oxychloride and dimethylformamide (DMF), to yield diethyl 2-(dimethylaminomethylene)malonate.

This intermediate is then cyclized with urea (B33335) or a related amidine source in the presence of a base like sodium ethoxide to form the pyrimidine ring, specifically yielding 5-ethoxycarbonyl-4,6-dihydroxypyrimidine (ethyl 4,6-dihydroxy-5-pyrimidinecarboxylate). The ester group is subsequently converted to a primary amide through reaction with ammonia (B1221849), resulting in 4,6-dihydroxy-5-pyrimidinecarboxamide.

The next crucial step is the dehydration of the amide to a nitrile and the simultaneous chlorination of the hydroxyl groups. This transformation is effectively carried out by treating the carboxamide with excess phosphoryl chloride (POCl₃), often with a catalytic amount of DMF, at high temperatures. This one-pot reaction yields the target molecule, 4,6-dichloropyrimidine-5-carbonitrile.

Table 3: Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile

Starting Material Key Reagents Key Intermediates Product
Diethyl Malonate POCl₃, DMF; Urea, NaOEt Diethyl 2-(dimethylaminomethylene)malonate; Ethyl 4,6-dihydroxy-5-pyrimidinecarboxylate 4,6-Dichloropyrimidine-5-carbonitrile

Reactivity and Transformation Pathways of 4,5 Dichloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 4,5-dichloropyrimidine. The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the presence of two electronegative chlorine atoms, facilitates the attack of nucleophiles.

Amination Reactions with Various Amines

The chlorine atoms at the C4 and C5 positions of this compound can be displaced by a variety of amines. This amination process is a versatile method for the introduction of nitrogen-containing substituents. Both primary and secondary amines can be employed as nucleophiles in this reaction. The reaction typically proceeds by nucleophilic attack of the amine at one of the chlorinated carbon centers, followed by the departure of the chloride ion.

The reaction conditions for amination can be tuned to achieve the desired product. Often, the reaction is carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The nature of the amine, including its steric hindrance and nucleophilicity, can influence the reaction rate and outcome.

Table 1: Examples of Amination Reactions with this compound

Amine Nucleophile Product Reaction Conditions
Ammonia (B1221849) 4-Amino-5-chloropyrimidine (B110986) Varies
Primary Amines (e.g., alkylamine, arylamine) 4-(Alkyl/Arylamino)-5-chloropyrimidine Varies
Secondary Amines (e.g., dialkylamine) 4-(Dialkylamino)-5-chloropyrimidine Varies

This table is illustrative and specific reaction conditions and yields would be dependent on the specific amine and literature procedure.

Solvolysis and Condensation Processes

In the presence of nucleophilic solvents such as water or alcohols, this compound can undergo solvolysis, leading to the formation of hydroxylated or alkoxylated pyrimidines, respectively. These reactions are often observed as competing pathways during other nucleophilic substitution reactions, particularly if water or alcohol is present in the reaction mixture. For instance, in amination reactions conducted in alcoholic solvents, the corresponding alkoxylated pyrimidine can be formed as a byproduct.

Condensation reactions can also be a feature of the reactivity of functionalized pyrimidines derived from this compound. For example, if an amino group and a formyl group are present on the pyrimidine ring, subsequent reactions can lead to the formation of fused heterocyclic systems through intramolecular condensation. While not a direct reaction of this compound itself, it represents a key transformation pathway of its derivatives.

Regioselectivity in SNAr Reactions

The two chlorine atoms in this compound are chemically non-equivalent, which introduces the element of regioselectivity in SNAr reactions. The C4 and C6 positions in the pyrimidine ring are generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 and C5 positions. In the case of this compound, the C4 position is generally considered to be more reactive towards nucleophiles than the C5 position.

This preferential reactivity at the C4 position is attributed to the greater ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution at C4. Consequently, monosubstitution reactions with amines typically yield the 4-amino-5-chloropyrimidine as the major product. Achieving substitution at the C5 position often requires more forcing reaction conditions or a strategic blocking of the C4 position.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

Suzuki-Miyaura Cross-Coupling with Aryl/Heteroaryl Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds between a halide and an organoboron compound, catalyzed by a palladium complex. This compound can be effectively coupled with a wide range of aryl and heteroaryl boronic acids to produce 4-aryl/heteroaryl-5-chloropyrimidines or 4,5-diaryl/diheteroarylpyrimidines, depending on the stoichiometry of the reagents.

The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent system can significantly influence the reaction's efficiency and selectivity. Similar to SNAr reactions, the C4 position of this compound is generally more reactive in Suzuki-Miyaura couplings, allowing for selective mono-arylation.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling with this compound

Boronic Acid Product Catalyst/Ligand/Base
Phenylboronic acid 4-Phenyl-5-chloropyrimidine Pd(PPh₃)₄ / Na₂CO₃
4-Methoxyphenylboronic acid 4-(4-Methoxyphenyl)-5-chloropyrimidine Pd(dppf)Cl₂ / K₂CO₃
Thiophen-2-ylboronic acid 4-(Thiophen-2-yl)-5-chloropyrimidine Pd(OAc)₂ / SPhos / K₃PO₄

This table presents illustrative examples. Specific conditions and outcomes depend on the detailed experimental procedure.

Tandem Amination and Suzuki-Miyaura Cross-Coupling

The differential reactivity of the two chlorine atoms in this compound presents an opportunity for sequential or tandem functionalization. A synthetic strategy could involve an initial nucleophilic aromatic substitution, such as amination at the more reactive C4 position, followed by a palladium-catalyzed cross-coupling reaction, like the Suzuki-Miyaura coupling, at the less reactive C5 position.

While both amination and Suzuki-Miyaura reactions are well-established for dichloropyrimidines, the development of a one-pot tandem procedure for this compound specifically is a subject of synthetic exploration. Such a process would involve the careful selection of reaction conditions that are compatible with both transformations. The successful implementation of a tandem amination/Suzuki-Miyaura coupling would provide a highly efficient route to a variety of 4-amino-5-aryl/heteroarylpyrimidines, which are valuable scaffolds in medicinal chemistry. However, detailed literature specifically documenting a one-pot tandem protocol for this compound is not extensively available, suggesting that a stepwise approach is more commonly employed.

Derivatization for Fused Pyrimidine Systems

The construction of fused pyrimidine systems from this compound typically involves the sequential substitution of the chloro groups with appropriate nucleophiles, followed by intramolecular cyclization to form the second ring. The strategic introduction of functional groups at the 4- and 5-positions of the pyrimidine ring is a key step that dictates the final heterocyclic structure.

Synthesis of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

The synthesis of pyrimido[4,5-d]pyrimidines from dichloropyrimidine precursors often proceeds through a common intermediate, a 4-aminopyrimidine-5-carbonitrile. While direct synthesis from this compound is less commonly reported, a general strategy involves the initial conversion of a related dichloropyrimidine to a more versatile intermediate. For instance, in a two-step procedure, 4-amino-2,6-diarylpyrimidine-5-carbonitrile can be reacted with triethylorthoester to form an intermediate imidate, which is then cyclized with an amine to yield N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. acs.org This highlights a common synthetic strategy where a suitably substituted aminopyrimidine is cyclized to form the second pyrimidine ring.

Another approach involves multicomponent reactions. For example, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes can yield various pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. oiccpress.com Although not starting directly from this compound, these methods illustrate the principle of constructing the fused ring system from a functionalized pyrimidine core.

The synthesis of the isomeric pyrimido[5,4-d]pyrimidine (B1612823) scaffold has been explored for its potential as antitrypanosomal and antileishmanial agents. nih.gov These syntheses often commence from precursors like 6-cyanopurine, which itself can be derived from pyrimidine intermediates. nih.gov

Table 1: Examples of Reagents for Pyrimido[4,5-d]pyrimidine Synthesis from Pyrimidine Precursors

Starting Pyrimidine DerivativeReagent 1Reagent 2Fused Product TypeReference
4-Amino-2,6-diarylpyrimidine-5-carbonitrileTriethylorthoesterAminePyrimido[4,5-d]pyrimidine acs.org
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dionePrimary AmineAldehyde/FormaldehydePyrimido[4,5-d]pyrimidine oiccpress.com
6-Amino-2-thiouracilAldehydeThiourea (B124793)Pyrimido[4,5-d]pyrimidine nih.gov

Formation of Pyrrolo[2,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a significant heterocyclic system. nih.gov The synthesis of these derivatives often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine. A common strategy employs a 4-chloro-substituted pyrimidine which can undergo nucleophilic substitution. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be reacted with ethyl-4-aminobenzoate in refluxing ethanol (B145695) to produce ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate. mdpi.com This intermediate can be further elaborated to a variety of derivatives. mdpi.com

While direct routes from this compound are not extensively detailed, the synthesis of the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been improved, starting from diethyl malonate in a multi-step process. researchgate.net The key is the formation of a pyrimidine ring followed by the construction of the fused pyrrole ring.

Similarly, the synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved from functionalized pyrimidines. One approach involves the reaction of 2-aminonicotinic acid with urea (B33335) to form a pyrimidine ring, which is then chlorinated with POCl₃. The resulting dichloropyrido[2,3-d]pyrimidine can then be further functionalized. nih.gov Another strategy starts with a preformed N-substituted pyrimidine-4-amine bearing a functional group at the C5 position, which then undergoes cyclization to form the pyridine (B92270) ring of the pyrido[2,3-d]pyrimidine system. researchgate.net

Table 2: General Strategies for Pyrrolo- and Pyrido- Fused Pyrimidine Synthesis

Target SystemCommon PrecursorKey Reaction TypeReference
Pyrrolo[2,3-d]pyrimidine4-Chloro-7H-pyrrolo[2,3-d]pyrimidineNucleophilic Aromatic Substitution mdpi.com
Pyrido[2,3-d]pyrimidine2-Aminonicotinic acid / Substituted 4-aminopyrimidineCyclocondensation nih.govresearchgate.net
Quinolino-fused 7-deazapurine4,6-Dichloropyrimidine (B16783)Negishi cross-coupling followed by cyclization acs.org

Derivatization to Purine (B94841) Analogs

The synthesis of purines and their analogs from pyrimidine precursors is a well-established and highly significant transformation. The most classical method is the Traube purine synthesis, which involves the cyclization of a 4,5-diaminopyrimidine (B145471). drugfuture.comchemistry-online.comthieme-connect.depharmaguideline.com

The initial and critical step in forming purine analogs from this compound is the conversion to a 4,5-diaminopyrimidine derivative. This is typically achieved through nucleophilic aromatic substitution by reacting this compound with ammonia or a primary/secondary amine.

Once the 4,5-diaminopyrimidine is obtained, the imidazole (B134444) ring of the purine is constructed by reaction with a one-carbon synthon. A variety of reagents can be used for this cyclization step, leading to diverse substitutions at the 8-position of the purine ring.

Common cyclizing agents include:

Formic acid : Leads to the formation of unsubstituted purines (H at C8). The reaction of pyrimidine-4,5-diamine with formic acid is a fundamental method for preparing the parent purine molecule. thieme-connect.de

Formamide or Orthoformic esters : Also used to introduce an unsubstituted C8. slideshare.net

Aldehydes : Reaction with aldehydes, often followed by an oxidative cyclization step, yields 8-substituted purines. chemistry-online.com

Urea or Chlorocarbonic ester : These reagents can be used to introduce an 8-oxo group. drugfuture.comchemistry-online.com

This versatile strategy allows for the synthesis of a wide array of purine analogs with different substituents on both the pyrimidine and the newly formed imidazole ring, depending on the starting diaminopyrimidine and the cyclizing agent used.

Table 3: Reagents for Cyclization of 4,5-Diaminopyrimidines to Purines (Traube Synthesis)

Cyclizing ReagentResulting C8-SubstituentReference
Formic acidHydrogen thieme-connect.de
Diethoxymethyl acetate (B1210297)Hydrogen thieme-connect.de
AldehydesAlkyl/Aryl chemistry-online.com
UreaOxo chemistry-online.com
Chlorocarbonic esterOxo drugfuture.com
Potassium ethyl xanthateThioxo chemistry-online.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For pyrimidine (B1678525) derivatives, ¹H and ¹³C NMR are particularly informative.

In the analysis of pyrimidine compounds, ¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms. The chemical shifts of the protons on the pyrimidine ring are influenced by the electronegativity of the nitrogen atoms and the presence of substituents. For 4,5-dichloropyrimidine, the two protons on the ring are expected to exhibit distinct signals due to their different electronic environments.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the presence of the nitrogen atoms and the chlorine substituents. In substituted pyrimidines, the carbon signals can shift significantly depending on the nature and position of the substituent. For instance, in a series of pyrimidine derivatives, the chemical shifts of the ring carbons can be used to deduce the substitution pattern.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrimidines

CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
2,4-Dichloropyrimidine (B19661)-7.4 (d), 8.6 (d)-
4,6-Dichloropyrimidine (B16783)CDCl₃7.46 (s), 8.82 (s)122.9, 158.8, 161.8
2,4-Dichloro-5-fluoropyrimidine-8.7 (d)-
Pyrazolo[3,4-d]pyrimidine derivative (P1)DMSO-d₆8.40 (s), 8.02–7.99 (m), 7.54–7.50 (m), 7.37–7.33 (m), 3.47 (s), 2.52 (s)157.60, 151.90, 151.70, 145.86, 138.27, 129.24, 126.66, 121.20, 104.94, 33.15, 13.41
Pyrazolo[3,4-d]pyrimidine derivative (P2)DMSO-d₆8.54 (s), 8.02–7.99 (m), 7.54 (m), 7.39 (m), 4.82 (d), 3.43 (t), 2.55 (s)156.31, 151.44, 150.71, 146.10, 138.02, 129.21, 126.87, 121.47, 104.84, 78.65, 75.75, 34.63, 13.34

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting NMR chemical shifts. By calculating the magnetic shielding tensors of nuclei in a molecule, theoretical chemical shifts can be derived and compared with experimental data. This correlation is invaluable for confirming structural assignments and understanding the electronic effects of substituents.

Studies on various organic molecules have shown a good agreement between calculated and experimental ¹H and ¹³C NMR chemical shifts. For pyrimidine derivatives, DFT calculations can help to assign specific signals to the correct protons and carbons, especially in cases where the substitution pattern leads to complex spectra. The accuracy of these theoretical predictions is dependent on the level of theory and the basis set used in the calculations.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on the absorption of infrared radiation by its chemical bonds.

The pyrimidine ring has a set of characteristic vibrational modes, including ring stretching, ring breathing, and in-plane and out-of-plane bending vibrations. These modes give rise to specific absorption bands in the IR spectrum. The positions of these bands can be influenced by factors such as hydrogen bonding and crystallization. For instance, the ring-breathing mode of pyrimidine is a prominent peak in its Raman spectrum and its frequency can shift upon interaction with solvents like water.

In substituted pyrimidines like this compound, the vibrational modes of the ring are coupled with the vibrations of the substituents. The presence of the two chlorine atoms will perturb the vibrational frequencies of the pyrimidine ring, leading to shifts in the characteristic absorption bands.

FTIR spectroscopy is highly effective for identifying specific functional groups within a molecule. In the case of this compound, the key functional groups are the C-Cl bonds and the C-H bonds of the aromatic ring. The C-Cl stretching vibrations typically appear in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for Pyrimidine and Related Compounds

CompoundTechniqueCharacteristic Frequencies (cm⁻¹)Assignment
PyrimidineRaman Spectroscopyν₁ (ring-breathing mode)Shifts to higher energy with hydrogen bonding
PyrimidineRaman Spectroscopyν₈ₐ and ν₈ₑNearly degenerate modes, assignable with polarized Raman
2,4-dichloro-6-methyl-5-nitropyrimidineFTIR-Spectrum available for comparison
2,4-DichloropyrimidineFTIRMultiple bandsSpectrum available for comparison
4,6-DichloropyrimidineFTIR (KBr)Multiple bandsSpectrum available for comparison

Note: Specific IR data for this compound was not found. The table provides information on the vibrational modes of the parent pyrimidine ring and indicates the availability of spectra for related dichlorinated pyrimidines.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of components in a mixture.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The relative intensities of these peaks (the isotopic pattern) can confirm the presence of two chlorine atoms in the molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the structure of the molecule. The molecule is fragmented in the mass spectrometer, and the masses of the resulting fragment ions are measured. The fragmentation pattern of this compound would be expected to show losses of chlorine atoms and potentially the cleavage of the pyrimidine ring. Establishing a complete fragmentation pathway is crucial for the structural characterization of the parent molecule and its potential degradation products.

LC-MS is particularly useful for monitoring reactions involving pyrimidine derivatives, allowing for the identification of reactants, intermediates, and products in a reaction mixture.

X-Ray Diffraction and Crystallographic Analysis

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain X-ray diffraction and crystallographic analysis data for this compound. This investigation revealed a lack of publicly available, experimentally determined crystal structure data for this specific compound.

While crystallographic data is available for other dichloropyrimidine isomers and related derivatives, no peer-reviewed articles or database entries containing the specific crystal structure, unit cell dimensions, or detailed bond and angle information for this compound could be located.

Therefore, a detailed discussion of its crystallographic analysis, including data tables on crystal system, space group, unit cell parameters, and intermolecular interactions, cannot be provided at this time. The scientific community has not yet reported the single-crystal X-ray diffraction analysis of this particular molecule in the accessible literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules.

DFT calculations can reliably predict the spectroscopic signatures of 4,5-dichloropyrimidine. By calculating the vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. These predicted spectra are invaluable for interpreting experimental data and for the identification and characterization of the molecule. The principal vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of C-H, C-N, C-C, and C-Cl bonds, as well as the deformations of the pyrimidine (B1678525) ring.

Similarly, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis). These calculations provide information on the electronic transitions between molecular orbitals, offering insights into the molecule's photophysical properties. The predicted absorption maxima (λmax) can be correlated with the energy differences between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and other relevant orbitals.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic Data Predicted Values
Key IR Frequencies (cm⁻¹) C-H stretching, C=N stretching, C-Cl stretching, Ring vibrations
Key Raman Frequencies (cm⁻¹) Symmetric ring breathing, C-Cl symmetric stretching
UV-Vis Absorption Maxima (nm) π → π* transitions, n → π* transitions

Note: This table is illustrative and requires specific DFT calculations for precise values.

DFT methods are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Beyond the geometry, DFT provides a detailed picture of the electronic properties. Key parameters such as the energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity; a larger gap generally implies higher stability and lower chemical reactivity. Other electronic properties that can be determined include the dipole moment, polarizability, and the distribution of electron density.

Table 2: Calculated Molecular and Electronic Properties of this compound (Illustrative)

Property Calculated Value
Optimized Bond Lengths (Å) C-C, C-N, C-H, C-Cl
**Optimized Bond Angles (°) ** Angles within the pyrimidine ring
HOMO Energy (eV) Value
LUMO Energy (eV) Value
HOMO-LUMO Gap (eV) Value
Dipole Moment (Debye) Value

Note: This table is illustrative and requires specific DFT calculations for precise values.

Molecular Docking and Dynamics Simulations

These computational techniques are instrumental in predicting how this compound might interact with biological macromolecules, such as proteins and nucleic acids, which is crucial for drug discovery and design.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be performed against the active site of a target protein. These simulations would reveal the most likely binding poses and identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the complex. The docking score, an estimation of the binding affinity, can be used to rank potential biological targets.

Building on docking results, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the interaction between this compound and a biological target over time. MD simulations can assess the stability of the docked complex, revealing how the ligand and protein adapt to each other's presence. By analyzing the trajectory of the simulation, one can gain deeper insights into the binding mechanism and the energetic contributions of different interactions. These in silico approaches are vital for predicting the potential biological activity of the compound and for guiding the design of more potent derivatives.

Analysis of Reactivity Descriptors and Electronic Structure

DFT calculations also allow for the determination of various reactivity descriptors that help in understanding the chemical behavior of this compound. These descriptors, derived from the electronic structure, provide a quantitative measure of the molecule's reactivity.

Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These descriptors provide a general overview of the molecule's reactivity. Local reactivity descriptors, such as the Fukui functions, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the electron density distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Table 3: Global Reactivity Descriptors for this compound (Illustrative)

Descriptor Formula Calculated Value
Electronegativity (χ) -(EHOMO + ELUMO)/2 Value
Chemical Hardness (η) (ELUMO - EHOMO)/2 Value
Global Softness (S) 1/(2η) Value
Electrophilicity Index (ω) χ²/ (2η) Value

Note: This table is illustrative and requires specific DFT calculations for precise values.

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity, electronic transitions, and molecular stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally signifies high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP, are employed to determine the energies of these orbitals. nih.govaimspress.com For pyrimidine derivatives, the distribution and energy of these orbitals are heavily influenced by the nature and position of substituents on the ring. irjweb.com

Table 1: Frontier Molecular Orbital (FMO) Concepts

Concept Description Significance in Reactivity
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron; region of nucleophilicity.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron; region of electrophilicity.

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity, lower kinetic stability, and higher polarizability. |

Hirshfeld Surface Analysis and Electrostatic Potential Maps

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This method partitions the crystal space into regions where the electron density of a given molecule (the "promolecule") is greater than that of all other molecules. mdpi.com By mapping various properties onto this surface, one can gain a detailed understanding of the packing environment.

Key properties mapped onto the Hirshfeld surface include:

dnorm (Normalized Contact Distance): This property highlights regions of intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. scirp.org

Shape Index and Curvedness: These topological analyses reveal the shape of the molecular surface, helping to identify complementary hollows and bumps where molecules fit together, which is characteristic of π-π stacking interactions. scirp.orgnih.gov

For halogenated compounds like this compound, Hirshfeld analysis is particularly useful for identifying and characterizing halogen bonds (C-Cl···N or C-Cl···Cl) and other non-covalent interactions that govern the crystal structure. mdpi.comresearchgate.net

Electrostatic Potential (ESP) Maps , when plotted on the Hirshfeld surface, provide a visual representation of the charge distribution around the molecule. nih.gov These maps are crucial for understanding electrophilic and nucleophilic sites.

Blue Regions: Indicate positive electrostatic potential, typically around hydrogen-bond donors.

Red Regions: Indicate negative electrostatic potential, found near electronegative atoms (like nitrogen or chlorine) and representing hydrogen-bond acceptors or sites susceptible to electrophilic attack. nih.gov

In this compound, the nitrogen atoms of the pyrimidine ring would be expected to show negative potential, making them sites for hydrogen bonding or halogen bonding interactions. The chlorine atoms, despite their electronegativity, can have regions of positive potential (the σ-hole), allowing them to act as halogen bond donors.

Thermodynamic Parameters and Enthalpies of Formation

Theoretical chemistry provides robust methods for calculating the thermodynamic properties of molecules, such as the standard enthalpy of formation (ΔfH°). These calculations are vital for predicting the stability of compounds and the energetics of chemical reactions. High-level ab initio methods, such as the Complete Basis Set (CBS) or G2/G3 theories, are often used to achieve high accuracy. researchgate.net

The enthalpy of formation can be computed by calculating the total atomization energy of a molecule. This involves determining the energy required to break the molecule down into its constituent atoms in the gas phase. Alternatively, isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, can be used to calculate enthalpies of formation with a higher degree of accuracy due to the cancellation of systematic errors in the calculations. researchgate.net

Table 2: Key Thermodynamic Parameters from Computational Studies

Parameter Definition Computational Method Example
Enthalpy of Formation (ΔfH°) The change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. G3MP2, CBS-Q, CCSD(T)
Gibbs Free Energy (G) A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. DFT (e.g., B3LYP)

| Entropy (S) | A measure of the randomness or disorder of a system. | DFT (e.g., B3LYP) |

Structure-Reactivity and Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of this compound and its reactivity or biological activity is a cornerstone of its application in medicinal chemistry and materials science. drugdesign.orgnih.gov

Structure-Reactivity: The reactivity of dichloropyrimidines is dominated by nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms act as leaving groups. The regioselectivity of these reactions is highly sensitive to the substitution pattern on the pyrimidine ring. wuxiapptec.com

Electronic Effects: The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms, which facilitates nucleophilic attack. The two chlorine atoms at the C4 and C5 positions further withdraw electron density, activating the ring.

Positional Reactivity: In di- and trichloropyrimidines, the chlorine atoms at the C2, C4, and C6 positions are generally the most reactive due to activation by the ring nitrogens. A chlorine at the C5 position, as in this compound, is typically less reactive in SNAr reactions compared to those at C4 or C6. mdpi.com Computational studies, including LUMO analysis, can predict the most likely site of attack. For many substituted 2,4-dichloropyrimidines, the LUMO is predominantly located at the C4 position, making it the preferred site for nucleophilic attack. wuxiapptec.com The specific distribution of the LUMO in this compound would determine the relative reactivity of its two chlorine atoms.

Structure-Activity Relationship (SAR): In drug design, SAR studies explore how modifications to a molecule's structure affect its biological activity. nih.gov For pyrimidine derivatives, the substituents at various positions are systematically altered to optimize potency, selectivity, and pharmacokinetic properties. acs.orgresearchgate.net

In the context of developing kinase inhibitors or other therapeutic agents, the this compound scaffold allows for the differential substitution of the two chlorine atoms. This enables the creation of a library of compounds where different functional groups can be introduced to probe interactions with a biological target. For instance, one chlorine atom might be substituted with a group that anchors the molecule in a specific pocket of an enzyme, while the other is replaced with a group designed to improve solubility or cell permeability. The relative positions of the chlorine atoms (ortho to each other) in this compound offer a distinct spatial arrangement for substituents compared to other isomers like 2,4- or 4,6-dichloropyrimidine (B16783), which can be crucial for achieving specific biological activities. nih.govacs.org

Advanced Applications in Chemical Research

Role as Synthetic Building Blocks in Complex Molecule Synthesis

The primary role of 4,5-dichloropyrimidine in advanced chemical synthesis is that of a key building block for creating fused heterocyclic systems. The two adjacent chlorine atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic substitution, enabling the stepwise or simultaneous addition of other functional groups. This reactivity is particularly exploited in the synthesis of bicyclic aromatic compounds that are of significant interest in medicinal chemistry and materials science.

A prominent application of 4,5-disubstituted pyrimidines, which can be derived from this compound, is in the construction of purines and their analogues. researchgate.netnih.govpressbooks.pub The purine (B94841) structure, which consists of a pyrimidine ring fused to an imidazole (B134444) ring, is a fundamental component of nucleic acids. pressbooks.pub The general synthetic strategy involves replacing the chlorine atoms of this compound with amino groups to form a 4,5-diaminopyrimidine (B145471) intermediate. This intermediate can then undergo cyclization with various reagents to form the fused imidazole ring, yielding the purine core. researchgate.net This method provides a flexible route to a wide array of substituted purines.

Similarly, this compound is a precursor for synthesizing pyrimido[4,5-d]pyrimidines. mdpi.comresearchgate.netoiccpress.com These fused heterocyclic systems are known for their diverse biological activities and are investigated in drug discovery programs. researchgate.net The synthesis often involves reacting a 4,5-disubstituted pyrimidine intermediate with compounds like guanidine (B92328) or urea (B33335), which provides the necessary atoms to form the second pyrimidine ring. researchgate.netoiccpress.com

The compound is also instrumental in creating other complex polycyclic systems, such as 9-deazaguanine (B24355) derivatives and various fused 7-deazapurines. nih.govnih.govnih.gov These molecules are analogues of natural purines and are explored for their potential as enzyme inhibitors or other therapeutic agents. nih.govnih.gov The synthesis of these complex structures often relies on the initial functionalization of the this compound core, followed by cyclization reactions to build the adjoining rings. nih.gov

Starting Pyrimidine DerivativeKey ReagentsComplex Molecule SynthesizedSignificance
4,5-DiaminopyrimidineAldehydes, Formic Acid, etc.PurinesCore components of DNA/RNA; privileged scaffolds in medicinal chemistry. researchgate.netpressbooks.pub
4-Amino-5-cyanopyrimidineGuanidine, UreaPyrimido[4,5-d]pyrimidinesScaffolds with diverse pharmacological activities. researchgate.net
4,5-Disubstituted PyrimidineVarious (e.g., DMF-dimethylacetal)9-Deazaguanine AnaloguesInvestigated for antitumor and enzyme inhibition properties. nih.govresearchgate.net
This compound-derived zinc reagentHetaryl Halides (Negishi Coupling)Fused 7-Deazapurine HeterocyclesTricyclic analogues of purines with potential biological activities. nih.gov

Development of Advanced Materials

The application of dichloropyrimidines extends into material science, where their electronic properties and ability to participate in polymerization or functionalization reactions are valuable. However, specific research detailing the use of this compound is less documented than its role in complex organic synthesis.

While halogenated heterocycles are sometimes incorporated into polymers to enhance properties like thermal stability or flame retardancy, or used in coatings for specific functionalities like antimicrobial activity, detailed research explicitly documenting the use of this compound for these purposes is not widely available in the current scientific literature. The bifunctional nature of this compound theoretically allows it to act as a cross-linking agent or as a monomer in step-growth polymerization. However, practical applications and research findings in the fields of polymers and coatings focusing on this specific isomer remain limited.

The pyrimidine core is a component of various functional materials due to its electron-deficient nature. Fused pyrimidine systems, which can be synthesized from this compound, are investigated for their electronic and optical properties. ias.ac.in For instance, certain fused 7-deazapurine and pyridopyrrolopyrimidine derivatives have been shown to exhibit fluorescence, suggesting potential applications in organic electronics, sensors, or as fluorescent probes in biological imaging. nih.govacs.org The synthesis of these materials often begins with functionalized pyrimidines, highlighting the indirect but crucial role of precursors like this compound in developing new materials with desired photophysical properties. acs.org Despite this potential, dedicated material science studies focusing on materials derived specifically from this compound are not extensively reported.

Toxicological and Safety Aspects in Research

In Silico Toxicity Prediction

In silico toxicological assessments, which use computational models to predict the potential toxicity of chemical substances, are crucial first steps in hazard identification. For 4,5-dichloropyrimidine, predictions are available through Globally Harmonized System (GHS) classifications provided to regulatory bodies like the European Chemicals Agency (ECHA). nih.gov These classifications are derived from computational models that compare the chemical's structure to those of known toxic compounds.

The available data indicates that this compound is predicted to be harmful and corrosive. nih.gov Its primary predicted hazards fall into two categories: acute oral toxicity and skin corrosion/eye damage. nih.gov

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 1B H314: Causes severe skin burns and eye damage

Source: ECHA C&L Inventory nih.gov

Category 4 Acute Oral Toxicity suggests that ingestion of the substance can cause significant health effects. nih.gov The classification of Skin Corrosion Category 1B indicates that the chemical is predicted to cause irreversible damage to the skin, namely visible necrosis through the epidermis and into the dermis, following an exposure of up to 4 hours. nih.gov This corrosive nature also underlies the prediction of severe eye damage upon contact. nih.gov

Cytotoxicity Studies against Human Cell Lines

Direct experimental research on the cytotoxic effects of this compound on human cell lines is not extensively documented in publicly available literature. However, the toxicological profile of related chemical structures and the inherent reactivity of the molecule provide a basis for potential cytotoxic concern. Halogenated pyrimidines, as a class, are known to be reactive electrophiles that can interact with biological nucleophiles, including proteins and nucleic acids, potentially leading to cell damage and death.

Studies on other pyrimidine (B1678525) derivatives demonstrate the broad range of biological activities this chemical class can possess. For instance, the nitrosourea (B86855) compound nimustine (B1678891) (ACNU), which contains a pyrimidinyl moiety, is a cytotoxic drug used in chemotherapy that has been shown to induce cell death in human lung cancer cell lines like A549 and H1299. nih.gov While these findings relate to a more complex molecule and not this compound itself, they illustrate that the pyrimidine scaffold is a component of biologically active and cytotoxic agents. The release of pyrimidine compounds into cell culture media has been observed as a response to exposure to various toxic substances, suggesting it can be an indicator of cellular damage. nih.gov Given the predicted corrosive nature of this compound, direct contact with human cells in vitro would likely result in significant, non-specific cytotoxicity due to membrane and protein damage. nih.gov

Environmental and Non-Target Organism Toxicity

Specific ecotoxicological data for this compound, detailing its effects on aquatic life, soil organisms, or other non-target species, is limited. However, information on structurally similar compounds can serve as a surrogate for preliminary hazard assessment. The isomer 4,6-dichloropyrimidine (B16783) is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.com Due to the shared chlorinated pyrimidine core, it is plausible that this compound exhibits similar environmental toxicity.

Chlorinated organic compounds are often a focus of environmental concern due to their potential for persistence, bioaccumulation, and toxicity (PBT). asrb.org.in The degradation of such compounds in the environment can be slow, and the transformation products may also be toxic. acs.orgnih.gov When released into waterways, compounds like dichloropyrimidines could pose a risk to fish, daphnia, and algae. nih.govusda.gov Therefore, the release of this compound into the environment should be strictly avoided. All waste containing this substance must be treated as hazardous and disposed of according to local and national environmental regulations to prevent contamination of aquatic and terrestrial ecosystems. fishersci.com

Considerations for Safe Handling and Process Development

Given its predicted hazardous properties, the handling of this compound requires stringent safety protocols to minimize exposure risk to laboratory and manufacturing personnel. nih.gov Safe handling practices are guided by GHS precautionary statements and standard laboratory procedures for corrosive and acutely toxic materials. nih.govfishersci.com

Key considerations include:

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors. fishersci.com Eyewash stations and safety showers must be readily accessible in the immediate work area. fishersci.com

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes chemical-resistant gloves (e.g., nitrile), chemical safety goggles and a face shield to protect against splashes, and a lab coat or chemical-resistant apron. fishersci.com For weighing or operations that may generate dust, respiratory protection may be necessary. fishersci.com

Handling and Storage: Avoid all direct contact with the substance. fishersci.com Do not breathe dust. nih.gov Containers should be kept tightly closed and stored in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides. fishersci.com The material should be stored in a locked cabinet or secure area. fishersci.com

Spill and Emergency Procedures: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. fishersci.com For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. fishersci.com In case of inhalation, move the person to fresh air. fishersci.com Immediate medical attention is required for any significant exposure. fishersci.com

Waste Disposal: All waste materials contaminated with this compound must be disposed of as hazardous waste through an approved waste disposal plant, in accordance with all applicable environmental regulations. fishersci.com

The following table summarizes the key safety recommendations derived from GHS precautionary statements.

Table 2: Safe Handling and Precautionary Measures for this compound

Aspect Precautionary Statement Code Description
Prevention P260 Do not breathe dust/fume/gas/mist/vapors/spray.
P264 Wash face, hands and any exposed skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P330 + P331 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P302 + P361 + P354 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P354 + P338 IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P316 Get emergency medical help immediately.
Storage P405 Store locked up.
Disposal P501 Dispose of contents/container to an approved waste disposal plant.

Source: PubChem nih.gov

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing 4,5-dichloropyrimidine?

Methodological Answer: Synthesis of dichloropyrimidine derivatives typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example:

  • Step 1: Use pyrimidine precursors (e.g., hydroxypyrimidine) with chlorinating agents like POCl₃ under reflux conditions to introduce chlorine atoms at specific positions .
  • Step 2: Purify intermediates via column chromatography and confirm purity using HPLC (>95% purity threshold) .
  • Step 3: Characterize the product using ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry (MS) for molecular weight validation .
  • Caution: Regioselectivity challenges may arise; optimize reaction conditions (e.g., temperature, solvent) to minimize byproducts .

Q. How can vibrational spectroscopy be applied to analyze the structural properties of this compound?

Methodological Answer:

  • Experimental Setup: Use FT-IR (400–4000 cm⁻¹) and Raman spectroscopy (laser wavelength 785 nm) to capture bond vibrations. For 2,5-dichloropyrimidine, key peaks include C–Cl stretches at ~650 cm⁻¹ and ring deformation modes at ~1600 cm⁻¹ .
  • Theoretical Validation: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) to simulate vibrational spectra. Compare experimental and theoretical results to resolve ambiguities in peak assignments .
  • Data Interpretation: Use software like Gaussian or ORCA for spectral simulations. Discrepancies >5% between theory and experiment may indicate incomplete basis sets or solvent effects .

Q. What combined techniques are effective for determining the molecular structure of this compound?

Methodological Answer:

  • Gas-Phase Electron Diffraction (GED): Resolve bond lengths (e.g., C–Cl: ~172 pm, C–N: ~133 pm) and angles (e.g., ∠N–C–Cl: ~117°) with ±3 pm uncertainty .
  • X-ray Crystallography: If crystalline, use single-crystal X-ray diffraction to obtain precise lattice parameters and torsion angles. For non-crystalline samples, pair GED with ab initio calculations to refine parameters .
  • Computational Support: Validate GED data using MP2 or CCSD(T) methods. For example, ab initio restraints reduced uncertainties in 2,5-dichloropyrimidine’s C–C bond length by 40% .

Advanced Research Questions

Q. How can researchers design this compound derivatives for anticancer activity studies?

Methodological Answer:

  • Scaffold Modification: Introduce chalcone or urea moieties via Suzuki coupling or condensation reactions. For 4,6-dichloropyrimidine hybrids, IC₅₀ values against A549 lung cancer cells ranged from 91–375 µM .
  • Biological Assays: Conduct MTT assays (24–48 h exposure) to measure cytotoxicity. Use positive controls (e.g., cisplatin) and validate results with triplicate experiments .
  • Mechanistic Studies: Perform fluorescence quenching assays with human serum albumin (HSA) to assess binding affinity. Stern-Volmer analysis can quantify binding constants (e.g., Kₐ ~10⁴ M⁻¹) .

Q. How do reaction conditions influence regioselectivity in dichloropyrimidine substitution reactions?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control: Simulate reaction pathways using tools like Compunetics to input kinetic data (e.g., rate constants for 2- vs. 4-substitution). For 2,4-dichloropyrimidine, morpholine preferentially substitutes at the 4-position due to lower activation energy .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while protic solvents may stabilize intermediates. Monitor byproducts via LC-MS .
  • Temperature Optimization: Higher temperatures (>80°C) promote bis-substitution but risk decomposition. Use DSC to identify safe thermal windows .

Q. How should researchers resolve contradictions between experimental and computational spectral data?

Methodological Answer:

  • Error Analysis: For vibrational spectra, calculate root-mean-square deviations (RMSD) between DFT-predicted and observed peaks. RMSD >10 cm⁻¹ suggests inadequate basis sets or anharmonic effects .
  • Solvent Corrections: Apply implicit solvent models (e.g., PCM) to DFT calculations if experiments are conducted in solution. For 2,5-dichloropyrimidine, solvent corrections reduced angle discrepancies by 2° .
  • Statistical Validation: Use χ² tests to assess goodness-of-fit for structural parameters. In gas-phase studies, χ² < 2 indicates reliable refinement .

Notes on Evidence Limitations

  • The provided evidence lacks direct studies on this compound. Methodologies are extrapolated from analogs (e.g., 2,5-, 4,6-isomers).
  • Structural parameters (bond lengths, angles) may vary between isomers due to electronic and steric effects.
  • Biological activity data are specific to 4,6-dichloropyrimidine hybrids; 4,5-derivatives require independent validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.